BenchChemオンラインストアへようこそ!

1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one

Lipophilicity Physicochemical Property Drug Design

1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one is a differentiated compound for CNS SAR. Para-CF₃ increases logP by ~3.8 units vs parent scaffold (XLogP3 ≈ 0), enhancing lipophilicity & predicted BBB permeability. LogP 3.824, tPSA 67 Ų. No peer-reviewed bioactivity data; pilot screening mandatory. Substituting near-neighbor analogs may invalidate conclusions. 95% purity; ideal for lead generation, metabolic stability assays, library synthesis. Inquire for pricing.

Molecular Formula C17H16F3N3O2S
Molecular Weight 383.39
CAS No. 2320505-77-7
Cat. No. B2793708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one
CAS2320505-77-7
Molecular FormulaC17H16F3N3O2S
Molecular Weight383.39
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3
InChIInChI=1S/C17H16F3N3O2S/c18-17(19,20)13-4-1-12(2-5-13)3-6-14(24)22-8-9-23(15(25)11-22)16-21-7-10-26-16/h1-2,4-5,7,10H,3,6,8-9,11H2
InChIKeyKTGCWFQINXGNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one (CAS 2320505-77-7): Structural Classification and Baseline Properties for Scientific Procurement


1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one (CAS 2320505-77-7) is a synthetic heterocyclic small molecule belonging to the 1-(thiazol-2-yl)-4-acyl-piperazin-2-one chemotype. Its molecular formula is C₁₇H₁₆F₃N₃O₂S with a molecular weight of 383.39 Da [1]. The compound incorporates a piperazin-2-one core substituted at the N1 position with a thiazol-2-yl ring and at the N4 position with a 3-(4-(trifluoromethyl)phenyl)propanoyl side chain. The parent scaffold, 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6), is a known building block in medicinal chemistry with an XLogP3 of 0 [2]. The target compound represents a significantly elaborated derivative featuring a para-trifluoromethylphenyl group that markedly alters its physicochemical profile relative to the unsubstituted scaffold.

Why In-Class Thiazole-Piperazin-2-one Analogs Cannot Simply Substitute for CAS 2320505-77-7 in Research Applications


Members of the 1-(thiazol-2-yl)-4-acyl-piperazin-2-one class exhibit highly substituent-dependent biological properties; generic substitution without quantitative parity in key molecular descriptors risks altering target engagement, pharmacokinetic behavior, and experimental reproducibility. The target compound carries a para-trifluoromethyl group on the phenyl ring of its propanoyl side chain, a modification that increases calculated logP by approximately 3.8 units relative to the unsubstituted parent 1-(thiazol-2-yl)piperazin-2-one (XLogP3 ≈ 0) [1] [2]. In closely related chemotypes, the CF₃ substituent is recognized to enhance lipophilicity, metabolic stability, and membrane permeability [3]. Furthermore, no peer-reviewed biological activity data—including IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy—are publicly available for this specific CAS number as of 2026 [4]. Any substitution with a near-neighbor analog lacking matched data must be treated as an uncontrolled variable that may invalidate comparative pharmacological or chemical biology conclusions.

Quantitative Differentiation Evidence for 1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one Versus Closest Analogs


Calculated Lipophilicity (logP) of CAS 2320505-77-7 Compared to the Unsubstituted Parent Scaffold

The target compound (CAS 2320505-77-7) exhibits a calculated logP of 3.824 [1], compared to XLogP3 of 0 for the unsubstituted parent scaffold 1-(1,3-thiazol-2-yl)piperazin-2-one (CAS 374795-53-6) [2]. The ~3.8-unit increase is attributable to the addition of the 3-(4-(trifluoromethyl)phenyl)propanoyl side chain and predicts substantially higher membrane permeability and altered tissue distribution.

Lipophilicity Physicochemical Property Drug Design

Topological Polar Surface Area (tPSA) and Rotatable Bond Count Differentiation from Parent Scaffold

The target compound has a topological polar surface area (tPSA) of 67 Ų and 5 rotatable bonds [1], whereas the parent scaffold 1-(1,3-thiazol-2-yl)piperazin-2-one has a tPSA of 73.5 Ų and only 1 rotatable bond [2]. The reduction in tPSA combined with increased rotatable bond count reflects the conformational flexibility and reduced polar character imparted by the propanoyl side chain.

Polar Surface Area Drug-Likeness Oral Bioavailability

Absence of Published Biological Activity Data as a Procurement Risk Factor

As of 2026, the target compound (CAS 2320505-77-7) has no annotated biological activity in ChEMBL 20, no entries in BindingDB, and has not been used in any registered clinical trials [1]. This stands in contrast to related 1-(thiazol-2-yl)-4-acyl-piperazin-2-one analogs such as 4-(6-isopropoxynicotinoyl)-1-(thiazol-2-yl)piperazin-2-one, for which IC₅₀ values of 1.35–2.18 µM have been reported against Mycobacterium tuberculosis [2], and to the broader thiazole-piperazine hybrid class, where cholinesterase inhibitory IC₅₀ values range from 0.268 to 2.104 µM [3].

Data Gap Risk Assessment Novel Chemical Entity

Trifluoromethyl Substitution and Inferred Metabolic Stability Advantage Over Non-Fluorinated Propanoyl Analogs

The 4-(trifluoromethyl) substitution on the phenyl ring of the propanoyl side chain distinguishes CAS 2320505-77-7 from non-fluorinated propanoyl analogs such as 1-(thiazol-2-yl)-4-(3-phenylpropanoyl)piperazin-2-one. In the broader piperazine-thiazole chemotype, the CF₃ group is consistently associated with enhanced metabolic stability, increased lipophilicity, and improved membrane permeability compared to unsubstituted phenyl, 4-Cl, or 4-OCH₃ congeners [1] [2]. Quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not yet published for the target compound, so this differentiation remains inferential.

Metabolic Stability Trifluoromethyl Effect SAR

Evidence-Backed Application Scenarios for CAS 2320505-77-7 in Scientific and Industrial Research


Chemical Probe Development for CNS Targets Requiring Moderate-to-High Lipophilicity

With a calculated logP of 3.824 and tPSA of 67 Ų [1], the target compound resides in a physicochemical space consistent with CNS drug-likeness (logP 2–5, tPSA < 90 Ų). For neuroscience research programs seeking a thiazole-piperazin-2-one scaffold with predicted blood-brain barrier permeability, this compound offers a more lipophilic alternative to the parent scaffold (logP ≈ 0). Its CF₃ group may further confer metabolic stability benefits [2]. Note that no CNS target engagement data exist for this specific molecule; pilot screening is mandatory.

Structure-Activity Relationship (SAR) Exploration of the 4-Acyl Position in 1-(Thiazol-2-yl)piperazin-2-one Libraries

The 3-(4-(trifluoromethyl)phenyl)propanoyl side chain represents a specific substitution pattern within the 1-(thiazol-2-yl)-4-acyl-piperazin-2-one chemotype. This compound can serve as a key intermediate or comparator for SAR studies exploring the impact of para-substituted phenylpropanoyl groups on biological activity, given that related thiazole-piperazine hybrids have demonstrated AChE inhibition with IC₅₀ values as low as 0.268 µM [3]. Its procurement enables direct comparison with 4-CF₃, 4-Cl, 4-OCH₃, and unsubstituted phenyl variants within the same core scaffold.

In Vitro Metabolic Stability Assessment Comparing Fluorinated vs. Non-Fluorinated Propanoyl Analogs

The presence of the 4-CF₃ substituent distinguishes this compound from non-fluorinated congeners. It is suitable for head-to-head microsomal or hepatocyte stability assays designed to quantify the metabolic advantage conferred by para-trifluoromethyl substitution on the phenylpropanoyl side chain. Such studies would address the current evidence gap and provide the quantitative differentiation data that are presently unavailable [4].

Building Block for Diversified Heterocyclic Library Synthesis

The thiazol-2-yl-piperazin-2-one core with a propanoyl linker provides a versatile synthetic handle for further derivatization. The compound (purity typically 95%) can be utilized as a starting material for amide coupling, reduction, or cyclization reactions to generate focused libraries targeting enzyme classes where thiazole-piperazine hybrids have shown activity, including SCD1 [5] and cholinesterases [3].

Quote Request

Request a Quote for 1-(Thiazol-2-yl)-4-(3-(4-(trifluoromethyl)phenyl)propanoyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.